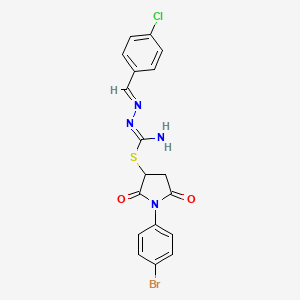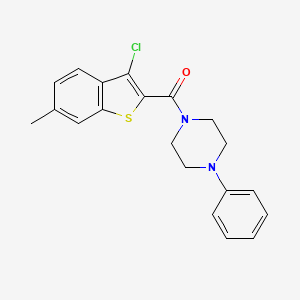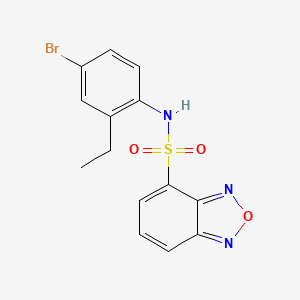![molecular formula C22H20N2O3 B11120167 N-{2-[5-(Benzyloxy)-1H-indol-3-YL]ethyl}furan-2-carboxamide](/img/structure/B11120167.png)
N-{2-[5-(Benzyloxy)-1H-indol-3-YL]ethyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-{2-[5-(BENZYLOXY)-1H-INDOL-3-YL]ETHYL}-2-FURAMIDE is a complex organic compound with a unique structure that includes an indole ring, a benzyloxy group, and a furanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{2-[5-(BENZYLOXY)-1H-INDOL-3-YL]ETHYL}-2-FURAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the indole derivative in the presence of a base.
Formation of the Furanamide Moiety: The furanamide moiety can be synthesized through the reaction of a furan derivative with an amine, followed by acylation to form the amide bond.
Industrial Production Methods
Industrial production of N2-{2-[5-(BENZYLOXY)-1H-INDOL-3-YL]ETHYL}-2-FURAMIDE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-{2-[5-(BENZYLOXY)-1H-INDOL-3-YL]ETHYL}-2-FURAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~2~-{2-[5-(BENZYLOXY)-1H-INDOL-3-YL]ETHYL}-2-FURAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-{2-[5-(BENZYLOXY)-1H-INDOL-3-YL]ETHYL}-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N~2~-{2-[5-(BENZYLOXY)-1H-INDOL-3-YL]ETHYL}-2-FURAMIDE can be compared with other similar compounds, such as:
N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}acetamide: This compound has a similar structure but with an acetamide moiety instead of a furanamide moiety.
N-Acetyl-5-benzyloxytryptamine: This compound features an indole ring with a benzyloxy group and an acetyl group, similar to the target compound but with different functional groups.
The uniqueness of N2-{2-[5-(BENZYLOXY)-1H-INDOL-3-YL]ETHYL}-2-FURAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20N2O3 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H20N2O3/c25-22(21-7-4-12-26-21)23-11-10-17-14-24-20-9-8-18(13-19(17)20)27-15-16-5-2-1-3-6-16/h1-9,12-14,24H,10-11,15H2,(H,23,25) |
InChI Key |
RAFONWXICORXDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,Na(2)-2,6-Pyridinediylbis[benzenepropanamide]](/img/structure/B11120084.png)


![2-(methylsulfanyl)-3-(prop-2-en-1-yl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11120088.png)
![2-{1-[(3,4-dimethoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11120092.png)
![{4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetonitrile](/img/structure/B11120093.png)

![4-[(5Z)-5-({9-methyl-2-[(2-methylpropyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11120106.png)


![2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11120129.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120136.png)
![N-(4-bromo-3-fluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11120149.png)
![Methyl 2-{[6-bromo-2-(pyridin-4-YL)quinolin-4-YL]formamido}acetate](/img/structure/B11120156.png)
